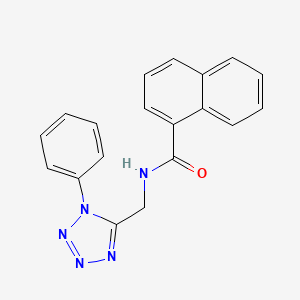
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide is an organic compound that features a tetrazole ring and a naphthamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.
Aplicaciones Científicas De Investigación
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, tetrazole derivatives are studied for their potential as enzyme inhibitors and receptor ligands. They are also used in the development of diagnostic tools.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing new drugs. Tetrazole derivatives have been investigated for their antibacterial, antifungal, and anticancer properties.
Industry: In the industrial sector, tetrazole compounds are used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
Target of Action
This compound is structurally similar to other tetrazole derivatives, which have been found to interact with various biological targets . .
Mode of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . The specific interactions between this compound and its targets, as well as the resulting changes, need further investigation.
Biochemical Pathways
Given the diverse biological activities of tetrazole derivatives, it is likely that this compound may interact with multiple pathways
Result of Action
As a tetrazole derivative, it may share some of the biological activities observed in other compounds of this class . .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide typically involves the formation of the tetrazole ring followed by its attachment to the naphthamide group. One common method for synthesizing tetrazole derivatives is the click chemistry approach, which involves the reaction of azides with alkynes under mild conditions to form the tetrazole ring. This method is favored for its efficiency and high yields.
In an industrial setting, the production of this compound may involve the use of triethyl orthoformate and sodium azide to form the tetrazole ring, followed by its coupling with a naphthamide precursor under controlled conditions. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The tetrazole ring is known for its electron-donating and electron-withdrawing properties, which allow it to participate in diverse chemical transformations.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while reduction may produce reduced forms of the naphthamide group.
Comparación Con Compuestos Similares
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide can be compared with other tetrazole derivatives to highlight its unique properties:
N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine hydrochloride: This compound features a similar tetrazole ring but differs in its amine group, which affects its reactivity and applications.
Ethyl 7-acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine: This compound includes a tetrazole ring and a pyrano[2,3-c]pyridazine structure, offering different chemical and biological properties.
The uniqueness of this compound lies in its combination of the tetrazole ring and naphthamide group, which provides a distinct set of chemical and biological activities.
Propiedades
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19(17-12-6-8-14-7-4-5-11-16(14)17)20-13-18-21-22-23-24(18)15-9-2-1-3-10-15/h1-12H,13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZFYZKYEZZYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

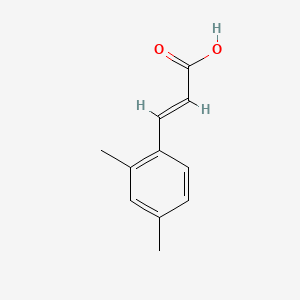
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2484956.png)
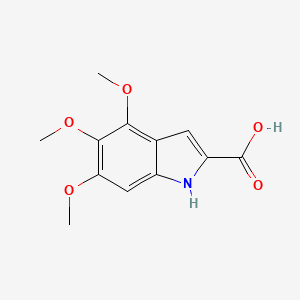
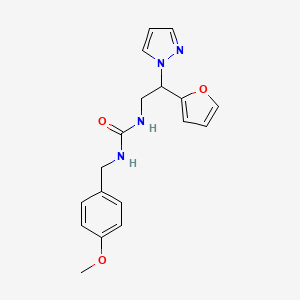
![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484962.png)
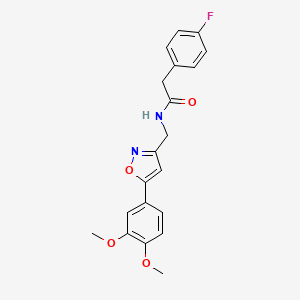
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2484964.png)
![2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2484966.png)
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]but-2-ynamide](/img/structure/B2484970.png)
![9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484971.png)

![N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2484973.png)
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2484974.png)
